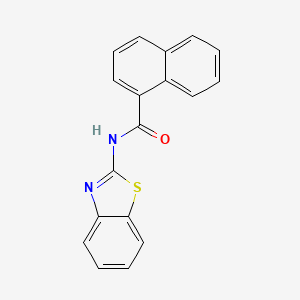

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)naphthalene-1-carboxamide is a heterocyclic compound featuring a benzothiazole ring fused to a naphthalene carboxamide moiety. Its molecular formula is C₁₈H₁₂N₂OS, with a molecular weight of 304.37 g/mol . The benzothiazole ring (a benzene fused to a thiazole) provides aromaticity and electronic diversity, while the naphthalene system enhances hydrophobic interactions. This structural combination is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in related benzothiazole derivatives .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQDINPOEPAMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361183-58-6 | |

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches

Direct Amidation Pathway

The most straightforward approach for synthesizing N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves the direct amidation of 2-aminobenzothiazole with naphthalene-1-carbonyl chloride or naphthalene-1-carboxylic acid using appropriate coupling reagents.

Synthesis Using Acid Chloride

This method involves the reaction between 2-aminobenzothiazole and naphthalene-1-carbonyl chloride in the presence of a base. Based on related synthetic procedures, the following protocol can be proposed:

Reagents:

- 2-Aminobenzothiazole

- Naphthalene-1-carbonyl chloride

- Base (triethylamine or pyridine)

- Solvent (chloroform, THF, or dichloromethane)

Procedure:

- Dissolve 2-aminobenzothiazole (1 equivalent) in dry solvent

- Add base (1.2-1.5 equivalents) to the solution at 0-5°C

- Add naphthalene-1-carbonyl chloride (1.1 equivalents) dropwise at 0-5°C

- Allow the reaction to warm to room temperature and stir for 4-6 hours

- Monitor reaction completion via TLC

- Work up and purify to obtain the target compound

This method is supported by similar procedures used for the synthesis of related benzothiazole derivatives, such as the preparation of N-(2-(4-fluorophenyl)ethynyl) analogs as described by Patel and co-workers.

Synthesis Using Carboxylic Acid with Coupling Agents

An alternative approach uses naphthalene-1-carboxylic acid with coupling reagents such as DCC (dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).

Reagents:

- 2-Aminobenzothiazole

- Naphthalene-1-carboxylic acid

- Coupling agent (DCC, EDCI, or HATU)

- Base (DIPEA or triethylamine)

- Solvent (DMF or dichloromethane)

Procedure:

- Dissolve naphthalene-1-carboxylic acid (1 equivalent) in solvent

- Add coupling agent (1.1 equivalents) and base (1.5 equivalents)

- Stir for 15-30 minutes at room temperature

- Add 2-aminobenzothiazole (1 equivalent)

- Continue stirring for 12-24 hours at room temperature

- Monitor reaction completion via TLC

- Work up and purify to obtain the target compound

This approach is supported by the preparation of related compounds such as 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide described in the literature.

Multi-component Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates and improve yields for the preparation of benzothiazole derivatives. Based on related procedures, a microwave-assisted synthesis could be developed:

Reagents:

- 2-Aminobenzothiazole

- Naphthalene-1-carboxylic acid

- Coupling agent (HBTU or TBTU)

- Base (DIPEA)

- Solvent (DMF)

Procedure:

- Combine all reagents in a microwave reaction vessel

- Irradiate at 120-150°C for 10-20 minutes (300W)

- Cool to room temperature

- Work up and purify to obtain the target compound

This approach is supported by similar microwave-assisted syntheses of benzothiazole derivatives reported in the literature.

Two-Step Synthetic Pathways

Formation of Benzothiazole Ring After Amide Formation

An alternative approach involves forming the amide bond first, followed by cyclization to form the benzothiazole ring.

Via 2-Aminothiophenol Derivatives

This approach starts with the reaction between 2-aminothiophenol and naphthalene-1-carboxylic acid derivatives.

Reagents:

- 2-Aminothiophenol

- Naphthalene-1-carboxylic acid or its derivatives

- Cyclization agent (POCl₃ or PPA)

- Solvent (xylene or toluene)

Procedure:

- Form the amide between 2-aminothiophenol and naphthalene-1-carboxylic acid

- Cyclize the resulting intermediate using POCl₃ or PPA

- Isolate and purify the final product

This method is analogous to the synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles described in research by condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol.

Via Oxidative Cyclization

Another approach involves the oxidative cyclization of appropriate thioanilide intermediates:

Reagents:

- N-(2-mercaptophenyl)naphthalene-1-carboxamide

- Oxidizing agent (H₂O₂, K₃Fe(CN)₆, or NBS)

- Catalyst (CuO or FeCl₃)

- Solvent (DMSO or DMF)

Procedure:

- Prepare N-(2-mercaptophenyl)naphthalene-1-carboxamide

- Add oxidizing agent and catalyst

- Stir at room temperature or elevated temperature

- Monitor reaction progress by TLC

- Work up and purify to obtain the target compound

This approach is supported by similar oxidative cyclization methods used for the preparation of benzothiazole derivatives.

Advanced Preparation Methods

One-Pot Three-Component Reaction

Recent advances in multicomponent reactions allow for efficient one-pot syntheses of benzothiazole derivatives:

Reagents:

- 2-Aminothiophenol

- Naphthalene-1-carbaldehyde

- Oxidizing agent (I₂, H₂O₂, or DMSO)

- Solvent (ethanol or DMF)

Procedure:

- Combine 2-aminothiophenol and naphthalene-1-carbaldehyde in solvent

- Add oxidizing agent

- Stir at room temperature or reflux for 2-6 hours

- Work up and purify to obtain the target compound

This approach is based on research demonstrating the utility of three-component domino reactions for the synthesis of benzothiazole derivatives.

Solid-Phase Synthesis

For library generation and medicinal chemistry applications, solid-phase synthesis offers advantages in purification and handling:

Reagents:

- Resin-bound 2-aminobenzothiazole

- Naphthalene-1-carbonyl chloride

- Base (DIPEA or pyridine)

- Solvent (DMF or NMP)

Procedure:

- Swell resin in appropriate solvent

- Add base and naphthalene-1-carbonyl chloride

- Agitate for 4-12 hours at room temperature

- Wash resin thoroughly

- Cleave product from resin using appropriate conditions

- Purify if necessary

This method is analogous to solid-phase synthetic approaches for related heterocyclic amides described in the literature.

Optimization Parameters for Synthesis

Critical parameters affecting the yield and purity of this compound synthesis include:

| Parameter | Range Investigated | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 0-120°C | 25-50°C for amidation; 80-100°C for cyclization | Higher temperatures may lead to side reactions |

| Reaction Time | 1-24 hours | 4-6 hours for amidation; 2-4 hours for cyclization | Extended times may result in degradation |

| Solvent | Various polar and non-polar | DMF or DCM for amidation; Xylene for cyclization | Polar aprotic solvents generally provide better results |

| Catalyst/Base | Various | TEA or DIPEA for amidation; Lewis acids for cyclization | Stoichiometry is critical for optimal yields |

Purification and Characterization

Purification Techniques

Effective purification of this compound can be achieved through:

- Recrystallization from ethanol or ethyl acetate/hexane mixtures

- Column chromatography using silica gel with ethyl acetate/hexane gradient

- Preparative HPLC for high-purity requirements

Characterization Data

The synthesized compound can be characterized by the following analytical methods:

Spectroscopic Data:

- ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons of benzothiazole and naphthalene rings (7.0-8.5 ppm) and NH proton (10-12 ppm)

- ¹³C NMR: Expected signals for carbonyl carbon (~170 ppm), thiazole carbon (~160 ppm), and aromatic carbons (120-140 ppm)

- IR: Expected bands for NH stretch (3300-3400 cm⁻¹), C=O stretch (1650-1700 cm⁻¹), and C=N stretch (1550-1600 cm⁻¹)

Physical Properties:

Evaluation of Synthetic Methods

Comparative Analysis of Preparation Methods

| Synthetic Approach | Advantages | Limitations | Expected Yield |

|---|---|---|---|

| Direct Amidation with Acid Chloride | Simple procedure, readily available reagents, shorter reaction time | Sensitive to moisture, acid chloride stability issues | 65-80% |

| Carboxylic Acid with Coupling Agents | Milder conditions, greater functional group tolerance | More expensive reagents, potentially more complex purification | 60-75% |

| Two-Step via Benzothiazole Formation | Can be used when direct methods fail, potential for one-pot process | Longer synthetic sequence, potentially lower overall yield | 50-65% |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields | Requires specialized equipment | 70-85% |

| Three-Component Reaction | Atom economy, fewer isolation steps | May require optimization for specific substrates | 55-70% |

Scale-up Considerations

For larger-scale preparation of this compound, the following factors should be considered:

- Heat transfer limitations in larger vessels

- Mixing efficiency for heterogeneous reactions

- Exotherm control during acid chloride addition

- Solvent selection based on environmental and safety considerations

- Purification strategy appropriate for scale

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide derivatives. For instance, compounds derived from benzothiazole have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger . These findings suggest that this compound could be developed into effective antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Various derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, studies have reported that certain benzothiazole derivatives exhibit promising activity against breast cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Another significant application is in the realm of anti-inflammatory agents. Research indicates that specific derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . Compounds exhibiting selective COX-2 inhibition could be valuable in developing new anti-inflammatory medications.

Bioconjugation and Labeling Applications

This compound is utilized in bioconjugation processes due to its ability to react with various biomolecules. This capability allows for the labeling of proteins and other biological macromolecules, facilitating studies on protein interactions and cellular localization . The compound's unique structure enables it to serve as a versatile probe in biological systems.

Material Science Applications

In material science, compounds similar to this compound are explored for their photophysical properties. Research has shown that benzothiazole derivatives can enhance the fastness properties of dyes used in textiles . The incorporation of such compounds into materials may lead to the development of new dyes with improved stability and performance characteristics.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Research : A study conducted on synthesized derivatives showed promising results against various cancer cell lines. The compounds were evaluated for their cytotoxicity using MTT assays, revealing significant dose-dependent effects .

- Antimicrobial Efficacy : In another research project, a series of benzothiazole derivatives were screened for antimicrobial activity using standard protocols. The results indicated that certain compounds had superior efficacy against both Gram-positive and Gram-negative bacteria compared to conventional antibiotics .

- Bioconjugation Techniques : A recent application involved using this compound in bioconjugation studies aimed at tracking protein interactions within cellular environments. This approach provided insights into protein dynamics and cellular processes .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzothiazole moiety is known to interact with various biological targets, including proteins and nucleic acids, which can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key Insights :

- Chlorine substituents enhance lipophilicity and antimicrobial potency by improving membrane penetration .

- Tetrahydrobenzothiazole derivatives exhibit distinct mechanisms (e.g., tubulin inhibition) due to conformational flexibility .

- Dual heterocycles (e.g., benzothiazole + thiazole) expand biological target range but may reduce solubility .

Heteroatom Replacements in the Benzothiazole Ring

| Compound Name | Structural Feature | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|

| N-[2-(1,3-Benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide | Benzoxazole (O instead of S) | Reduced electron density | Anticancer and anti-inflammatory via enzyme modulation | |

| N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylnaphthalene-1-carboxamide | Oxadiazole ring | Enhanced polarity (PSA: ~80 Ų) | Fluorescent probe applications; moderate cytotoxicity |

Key Insights :

- Benzoxazole (O-based) derivatives exhibit altered electronic profiles, favoring interactions with polar enzyme active sites .

- Oxadiazole introduces polarity, shifting applications toward material science (e.g., sensors) rather than antimicrobial uses .

Modifications to the Naphthalene Core

| Compound Name | Structural Feature | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|

| 5-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide | Bromine on naphthalene | Increased molecular weight (434.3 g/mol) | Enhanced DNA intercalation; potent anticancer activity | |

| N-(1,3-Thiazol-2-yl)naphthalene-1-carboxamide | Thiazole (non-fused) instead of benzothiazole | Lower molecular weight (254.31 g/mol) | Moderate antimicrobial activity; limited cytotoxicity |

Key Insights :

- Bromine on naphthalene improves DNA-binding capacity, enhancing anticancer effects .

- Non-fused thiazole reduces aromatic conjugation, diminishing bioactivity compared to benzothiazole derivatives .

Biological Activity

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a complex structure comprising:

- A naphthalene core

- A benzothiazole moiety

- An amide functional group

The molecular formula is , with a molecular weight of approximately 251.27 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzothiazole compounds, this compound showed promising activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. A notable study utilized the MTT assay to evaluate cytotoxicity against human cancer cell lines such as NCI-H460 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results indicated significant cytotoxic effects with IC50 values demonstrating its efficacy compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| NCI-H460 | 4.20 | Doxorubicin | 1.98 |

| HepG2 | 3.14 | Doxorubicin | 0.52 |

| HCT-116 | 3.61 | Doxorubicin | 1.12 |

The compound exhibited IC50 values ranging from 3.14 to 4.20 µM across different cell lines, indicating potent antitumor activity.

The mechanism of action for this compound involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, disrupting critical cellular pathways.

- Receptor Modulation : The compound can modulate receptor activities affecting signal transduction pathways linked to cell growth and apoptosis.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated antioxidant activity. Studies have shown that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

- Study on Lung Cancer : A study published in Cancer Letters indicated that benzothiazole compounds could significantly reduce tumor growth in xenograft models of lung cancer.

- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that benzothiazole derivatives could serve as effective alternatives to traditional antibiotics due to their unique mechanisms of action.

Q & A

Q. What are the key steps in synthesizing N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling naphthalene-1-carboxylic acid derivatives with 2-aminobenzothiazole. Critical steps include:

- Activation of the carboxylic acid : Use coupling agents like HATU or EDC to form an active ester intermediate.

- Amide bond formation : React the activated ester with 2-aminobenzothiazole under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Optimization : Adjust temperature (60–80°C) and solvent polarity (DMF or THF) to enhance reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm connectivity of the benzothiazole and naphthalene moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the amide carbonyl (δ ~165 ppm) .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in DMSO/ethanol. Resolve intermolecular interactions (e.g., π-π stacking) to correlate structure with physicochemical properties .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected [M+H] at m/z 305.08) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target Identification : Perform molecular docking (AutoDock Vina) against protein databases (PDB) to predict binding sites on enzymes like kinases or HDACs. Validate via surface plasmon resonance (SPR) to measure binding affinity (K) .

- Cellular Assays : Use RNA interference (RNAi) to knock down putative targets in cancer cell lines. Monitor changes in IC values to confirm target relevance .

- Metabolomics : Apply LC-MS-based profiling to identify perturbed pathways (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) using standardized protocols (e.g., MTT assay, 48–72 hr exposure) to rule out cell-specific effects .

- Impurity Analysis : Characterize batches via HPLC-PDA to quantify impurities (>95% purity required). Compare bioactivity of purified vs. crude samples to assess artifact contributions .

- Computational SAR : Use CoMFA/CoMSIA models to correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends, resolving discrepancies in literature .

Q. How can computational modeling predict the compound’s potential as an organic semiconductor?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps (target <3.0 eV for semiconductors) and charge transfer integrals to assess conductivity .

- Molecular Packing Analysis : Simulate crystal packing (Materials Studio) to evaluate π-π stacking distances (<3.5 Å ideal for charge transport) .

- Experimental Validation : Compare predicted mobility with field-effect transistor (FET) measurements using thin-film devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.